4-Amino-7-chloro-2,8-dimethylquinoline

Description

A Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The quinoline (B57606) core is often described as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in successful drug molecules. This is largely attributed to its ability to interact with various biological targets, including enzymes and receptors, with high affinity and specificity. Historically, the most prominent example is quinine, an alkaloid isolated from cinchona bark, which has been used for centuries to treat malaria. This foundational discovery paved the way for the synthesis of numerous quinoline-based antimalarial drugs, such as chloroquine (B1663885) and amodiaquine, which feature the 7-chloro-4-aminoquinoline core. nih.govmdpi.com

Beyond their antimalarial properties, quinoline derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective activities. nih.govmdpi.comnih.govmdpi.comresearchgate.net For instance, certain 4-aminoquinoline (B48711) derivatives have been investigated for their cytotoxic effects on human breast cancer cell lines. nih.gov The ability of the quinoline nucleus to be readily modified allows chemists to fine-tune the pharmacological profile of these molecules, optimizing their efficacy and selectivity for specific biological targets.

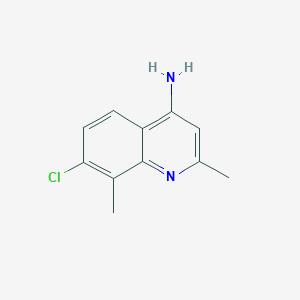

Deconstructing the 4-Amino-7-chloro-2,8-dimethylquinoline Scaffold

The specific compound, this compound, possesses a unique combination of structural features that are anticipated to influence its chemical behavior and biological activity.

| Feature | Description | Potential Significance |

| Quinoline Core | A bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. | Provides a rigid framework for the spatial orientation of functional groups and can participate in π-π stacking interactions with biological macromolecules. |

| 4-Amino Group | An amino substituent at the 4-position of the quinoline ring. | This group is crucial for the biological activity of many 4-aminoquinolines, often acting as a hydrogen bond donor and influencing the molecule's basicity. |

| 7-Chloro Group | A chlorine atom at the 7-position. | This electron-withdrawing group can significantly impact the electronic properties of the quinoline ring, influencing its reactivity and interaction with biological targets. The 7-chloro substitution is a hallmark of many potent antimalarial quinolines. nih.gov |

| 2,8-Dimethyl Groups | Methyl groups at the 2 and 8 positions. | These alkyl substituents can affect the molecule's lipophilicity, steric profile, and metabolic stability. They can also influence the conformation of the molecule. |

The molecular formula of this compound is C₁₁H₁₁ClN₂ and it has a molecular weight of 206.67 g/mol . appchemical.com

Charting the Research Trajectories

Research into this compound and its analogues is largely driven by the established therapeutic potential of the 4-aminoquinoline scaffold. The primary research trajectories include the synthesis of novel derivatives and the evaluation of their biological activities.

Synthesis: The general synthetic approach to 4-aminoquinoline analogues often involves the reaction of a substituted 4-chloroquinoline (B167314) with an appropriate amine. nih.gov For this compound, a plausible synthetic route would involve the chlorination of a 2,8-dimethylquinolin-4-ol (B103565) intermediate, followed by amination. The development of efficient and versatile synthetic methodologies is crucial for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Biological Evaluation: Based on the activities of structurally similar compounds, research on this compound and its analogues is likely to focus on several key therapeutic areas:

Antimalarial Activity: Given the prevalence of the 7-chloro-4-aminoquinoline core in antimalarial drugs, new analogues are prime candidates for evaluation against various strains of Plasmodium falciparum, including drug-resistant ones. nih.govmdpi.com

Anticancer Activity: The antiproliferative effects of 4-aminoquinolines against various cancer cell lines make this a significant area of investigation. nih.govmdpi.com Research would likely involve screening against a panel of cancer cell lines to determine potency and selectivity.

Other Therapeutic Areas: The broad biological activity of quinolines suggests potential applications as antibacterial, antifungal, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov Furthermore, some 4-amino-7-chloroquinoline derivatives have been explored for their potential in treating neurodegenerative diseases like Parkinson's disease. nih.gov

The table below summarizes the key research areas for 4-aminoquinoline derivatives:

| Research Area | Focus | Key Findings from Analogue Studies |

| Antimalarial | Overcoming drug resistance | Modifications to the side chain of the 4-aminoquinoline scaffold can restore activity against chloroquine-resistant malaria strains. nih.gov |

| Anticancer | Cytotoxicity and mechanism of action | Certain derivatives show potent activity against breast cancer and leukemia cell lines. nih.govmdpi.com |

| Neuroprotection | Modulation of specific cellular targets | The 4-amino-7-chloroquinoline scaffold has been identified as a critical structure for activating Nurr1, a nuclear receptor with implications for Parkinson's disease. nih.gov |

| Antimicrobial | Broad-spectrum activity | Hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have shown promising antifungal activity. mdpi.com |

Structure

3D Structure

Properties

CAS No. |

948293-37-6 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

7-chloro-2,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

ZACVKCIJELDDTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino 7 Chloro 2,8 Dimethylquinoline and Analogues

General Synthetic Routes to Substituted Quinolines

The construction of the quinoline (B57606) ring system is a well-established area of organic synthesis, with several named reactions providing versatile entry points to a wide array of substituted derivatives. These methods often rely on the condensation and subsequent cyclization of aniline-based precursors.

Condensation Reactions in Quinoline Synthesis

A variety of condensation reactions have been developed to afford the quinoline core. These methods typically involve the reaction of an aniline (B41778) with a carbonyl compound or its equivalent, followed by an acid-catalyzed cyclization and dehydration.

The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone. nih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. nih.gov

Another important method is the Conrad-Limpach-Knorr synthesis , which involves the reaction of an aniline with a β-ketoester. wikipedia.orgquimicaorganica.org This reaction can be directed to yield either a 4-hydroxyquinoline (B1666331) (Conrad-Limpach) or a 2-hydroxyquinoline (B72897) (Knorr) depending on the reaction conditions. wikipedia.orgsynarchive.com The Conrad-Limpach synthesis, which forms the 4-hydroxyquinoline, proceeds via a Schiff base intermediate that cyclizes at high temperatures. wikipedia.org

The Friedländer synthesis offers a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.comeurekaselect.comorganic-chemistry.orgwikipedia.org This reaction can be catalyzed by either acids or bases and is known for its operational simplicity. eurekaselect.comorganic-chemistry.orgwikipedia.org Two primary mechanisms are proposed: one involving an initial aldol (B89426) condensation followed by cyclization, and the other beginning with the formation of a Schiff base. thieme-connect.comwikipedia.org

Table 1: Overview of Key Condensation Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Key Intermediate | Primary Product |

|---|---|---|---|

| Combes Synthesis | Aniline and β-Diketone | Schiff Base | 2,4-Disubstituted Quinoline |

| Conrad-Limpach Synthesis | Aniline and β-Ketoester | Schiff Base | 4-Hydroxyquinoline |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone and α-Methylene Carbonyl Compound | Schiff Base or Aldol Adduct | Substituted Quinoline |

Skraup Reaction and its Modifications for Quinoline Ring Formation

The Skraup synthesis is one of the oldest and most fundamental methods for preparing quinolines. wikipedia.orgresearchgate.net In its classic form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. iipseries.org Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org A notable characteristic of the Skraup reaction is its often vigorous and exothermic nature, which can be moderated by the addition of ferrous sulfate. wikipedia.org

The Doebner-von Miller reaction is a significant modification of the Skraup synthesis. nih.gov It utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a broader range of substituted quinolines. iipseries.orgnih.gov This reaction is also typically carried out under acidic conditions. nih.gov For instance, the reaction of m-chloroaniline with crotonaldehyde (B89634) under acidic conditions can be employed to produce 7-chloro-2-methylquinoline. patsnap.com

Specific Synthesis of 4-Amino-7-chloro-2,8-dimethylquinoline Precursors

The synthesis of the target molecule, this compound, requires a multi-step approach that first establishes the correctly substituted quinoline core, followed by the introduction of the 4-amino group.

Preparation of Halogenated and Alkylated Quinoline Intermediates

A plausible synthetic route to the 7-chloro-2,8-dimethylquinoline (B48905) core would likely start with a substituted aniline. For this specific substitution pattern, 2-methyl-3-chloroaniline would be a suitable starting material. A Doebner-von Miller reaction between 2-methyl-3-chloroaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde, in the presence of an acid catalyst, would be expected to yield the desired 7-chloro-2,8-dimethylquinoline. The regioselectivity of the cyclization is directed by the substituents on the aniline ring.

Alternatively, a Skraup-type reaction using 2-methyl-3-chloroaniline and glycerol could also be envisioned, though this would yield an unsubstituted pyridine (B92270) ring, requiring subsequent methylation. A more direct approach is the cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent to form 7-chloro-8-methylquinoline. google.com

Once the 7-chloro-2,8-dimethylquinoline core is obtained, the next step is the introduction of a functional group at the 4-position that can be converted to an amino group. A common strategy is the chlorination of the 4-position. This is often achieved by first converting the quinoline to its N-oxide, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). However, a more direct approach involves the synthesis of a 4-hydroxyquinoline intermediate, which can then be converted to the 4-chloro derivative.

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.org Reacting 3-chloro-2-methylaniline (B42847) with a β-ketoester such as ethyl acetoacetate (B1235776) would lead to the formation of 7-chloro-8-methyl-4-hydroxy-2-methylquinoline. This intermediate can then be treated with a chlorinating agent like phosphorus oxychloride to yield the key precursor, 4,7-dichloro-2,8-dimethylquinoline (B1296148).

Introduction of Amino Groups at the 4-Position

The introduction of an amino group at the 4-position of the quinoline ring is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The chlorine atom at the 4-position of a quinoline is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen.

Therefore, reacting the 4,7-dichloro-2,8-dimethylquinoline intermediate with an amine source will yield the corresponding 4-aminoquinoline (B48711). nih.gov This amination can be carried out with various reagents and under different conditions. nih.gov For the synthesis of the primary amine, reagents such as formamide (B127407) in the presence of a copper catalyst can be used. nih.gov Alternatively, direct reaction with ammonia (B1221849) or a protected form of ammonia, followed by deprotection, can be employed. The reaction of 4,7-dichloroquinolines with various amines is a well-established method for the synthesis of a wide range of 4-aminoquinoline derivatives. nih.govnih.gov These reactions are often carried out at elevated temperatures, sometimes in the absence of a solvent where the amine itself serves as the reaction medium. nih.gov Microwave irradiation has also been shown to facilitate this transformation, often leading to shorter reaction times and improved yields. nih.gov

Derivatization Strategies for the this compound Scaffold

The 4-amino group of the quinoline scaffold serves as a versatile handle for further chemical modifications, allowing for the generation of a diverse library of analogues. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

One common derivatization is the N-alkylation of the 4-amino group. This can be achieved by reacting the 4-aminoquinoline with alkyl halides. This reaction can lead to mono- or di-alkylated products, depending on the stoichiometry and reaction conditions.

Acylation of the 4-amino group to form amides is another facile transformation. This is typically accomplished by reacting the amine with acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule.

The 4-amino group can also undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

Furthermore, the 4-amino group can participate in the formation of more complex heterocyclic systems. For example, it can be used as a building block in the synthesis of hybrid molecules where the quinoline core is linked to other pharmacologically relevant scaffolds. mdpi.com The reaction with isothiocyanates can yield thiourea (B124793) derivatives, while reactions with isocyanates produce urea (B33335) analogues. These derivatizations significantly expand the chemical space accessible from the this compound parent structure.

Table 2: Common Derivatization Reactions of the 4-Aminoquinoline Scaffold

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

| Acylation | Acyl Chlorides, Anhydrides | Amide |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

| Thiourea Formation | Isothiocyanates | Thiourea |

| Urea Formation | Isocyanates | Urea |

N-Alkylation and Side Chain Elongation

A primary strategy for modifying 4-aminoquinoline analogues involves N-alkylation and elongation of the side chain at the C-4 amino group. This modification is crucial as the nature and length of the side chain significantly influence the molecule's physicochemical properties and biological activity. nih.govresearchgate.net The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a 4,7-dichloroquinoline (B193633) precursor and a desired mono- or di-alkylamine. nih.gov

Systematic variations of the side chain, including altering its length and branching, have been explored to create novel derivatives. nih.gov It has been established that both shortening the separation between two aliphatic amino groups to 2-3 carbon atoms or lengthening it to 10-12 carbon atoms can result in compounds that retain or even enhance activity. nih.govnih.gov

The general procedure for this transformation involves heating a 4-chloroquinoline (B167314) derivative with the appropriate amine, often without a solvent (neat conditions) or in a high-boiling solvent like dimethylformamide (DMF). nih.govnih.gov For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine and its propane-1,3-diamine analogue have been synthesized by heating 4,7-dichloroquinoline with the corresponding N,N-dimethyl-alkyl-diamine at temperatures around 130 °C. nih.gov This direct coupling is a versatile method for introducing a variety of side chains. nih.gov

Table 1: Examples of N-Alkylation and Side Chain Elongation of 4-Amino-7-chloroquinolines

| Starting Material | Reagent (Amine) | Reaction Conditions | Product | Reference |

| 4,7-dichloroquinoline | N,N-dimethyl-ethane-1,2-diamine | 120–130 °C, 6–8 h | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |

| 4,7-dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | 130 °C, 8 h | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | nih.gov |

| 4,7-dichloroquinoline | (N,N-diethyl)-1,3-diaminopropane | Not specified | N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine | ucsf.edu |

| 4,7-dichloroquinolines | Amino alcohols (e.g., 2-aminoethanol) | Not specified | 4-aminoalcohol-substituted-7-chloroquinolines | researcher.life |

Coupling Reactions for Hybrid Molecule Construction

The concept of creating hybrid molecules by combining the 4-aminoquinoline scaffold with other pharmacophores is a prominent strategy in modern drug discovery. researchgate.net This approach aims to develop dual-action agents or overcome drug resistance mechanisms. researchgate.net Various coupling reactions are employed to link the 4-aminoquinoline core, typically through its side chain, to other molecular fragments.

One common method involves condensation reactions. For example, hybrid molecules featuring a benzimidazole (B57391) moiety have been synthesized by condensing a 4-aminoquinoline derivative containing an aldehyde group with various benzene-1,2-diamines. mdpi.com Another approach is the formation of an amide bond to link the 4-aminoquinoline side chain with other molecules, such as a 4-thiazolidine ring system, to enhance lipophilicity. tandfonline.com

The synthesis of these hybrids often involves multi-step sequences. A typical strategy begins with the functionalization of the 4-aminoquinoline side chain to introduce a reactive group (e.g., an aldehyde or carboxylic acid), which is then used in a subsequent coupling reaction to attach the second pharmacophore. mdpi.com For instance, 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde can be prepared and then condensed with diamines to form benzimidazole hybrids. mdpi.com

Table 2: Coupling Strategies for 4-Aminoquinoline Hybrid Molecules

| 4-Aminoquinoline Precursor | Coupled Moiety | Linker Type | Reaction Type | Reference |

| 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde | Benzimidazole | Piperazine-phenyl | Condensation | mdpi.com |

| 4-aminoquinoline with ethyl linker | Pyrano[2,3-c]pyrazole | Amide | Not specified | nih.gov |

| Chalcone (B49325) derivative of 4-aminoquinoline | 2-Pyrazoline (B94618) | N-Aryl | Cyclocondensation | nih.gov |

| 4-aminoquinoline with terminal amine | Thiazolidine-4-one | Amide | Not specified | tandfonline.com |

Introduction of Diverse Heterocyclic Moieties

Incorporating various heterocyclic rings into the 4-aminoquinoline structure, particularly on the side chain, is a widely used tactic to modulate the compound's biological activity profile. researchgate.net These heterocyclic moieties can influence properties such as basicity, lipophilicity, and hydrogen bonding capacity.

The introduction of these rings is often achieved by reacting a 4-chloroquinoline with an amine that already contains the heterocyclic system. researchgate.net For example, replacing the terminal diethylamino group of a chloroquine-like side chain with rings such as piperidine, pyrrolidine, or morpholine (B109124) has been shown to substantially impact activity. researchgate.net

In a more complex approach, heterocyclic systems can be constructed onto the 4-aminoquinoline scaffold. The synthesis of 4-aminoquinoline-derived thiazolidines involves modifying the side chain to include an amide bond linked to the thiazolidine (B150603) nucleus. tandfonline.com Similarly, 2-pyrazoline hybrids have been synthesized through the cyclocondensation of chalcone precursors derived from a 4-aminoquinoline core. nih.gov This method involves first preparing a chalcone via a Claisen-Schmidt condensation and then reacting it with a hydrazine (B178648) derivative to form the pyrazoline ring. nih.govresearchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

Efficiency in the synthesis of 4-aminoquinoline analogues is critical for enabling extensive structure-activity relationship (SAR) studies. Research has focused on optimizing reaction conditions to improve yields, reduce reaction times, and simplify purification processes. frontiersin.orgnih.gov

The cornerstone reaction, nucleophilic aromatic substitution at C-4, has been significantly improved using microwave irradiation. nih.gov Compared to conventional heating, which can require over 24 hours at high temperatures, microwave-assisted synthesis can be completed in as little as 20-30 minutes at 140-180 °C in solvents like DMSO. nih.gov

The choice of reagents and catalysts also plays a crucial role. In the synthesis of benzimidazole hybrids, using sodium metabisulfite (B1197395) (Na₂S₂O₅) for the condensation step proved more advantageous than sodium bisulfite (NaHSO₃), resulting in shorter reaction times (15 minutes vs. 6 hours) and cleaner products that did not require further purification. mdpi.com For the synthesis of the quinoline core itself, palladium-catalyzed dehydrogenative aromatization has been implemented as an effective method to produce 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors. frontiersin.orgnih.gov

Table 3: Comparison of Synthetic Conditions for 4-Aminoquinoline Synthesis

| Reaction Type | Conventional Conditions | Optimized Conditions | Advantage of Optimization | Reference |

| SNAr (Amine coupling) | Alcohol/DMF, >120 °C, >24 h | Microwave, DMSO, 140-180 °C, 20-30 min | Drastically reduced reaction time, good yields (80-95%) | nih.gov |

| Condensation (Benzimidazole formation) | NaHSO₃, 6 h | Na₂S₂O₅, 15 min | Shorter reaction time, purer product | mdpi.com |

| C-H Functionalization (Amide formation) | TsOH·H₂O, 150 °C, 12 h | conc. H₂SO₄, CH₂Cl₂, 70 °C, 24 h | Successful reaction (previous conditions failed), high yield (92%) | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of the 4-amino-7-chloroquinoline scaffold is dominated by the quinoline ring system. The primary reaction mechanism exploited in the synthesis of its derivatives is nucleophilic aromatic substitution (SNAr). nih.gov The chlorine atom at the C-4 position is highly susceptible to displacement by nucleophiles, such as primary and secondary amines, due to the activating effect of the ring nitrogen. This reaction is the basis for the attachment of various side chains. nih.govnih.gov

The reactivity of the quinoline ring can be further modulated. N-oxidation of the quinoline nitrogen atom using an oxidizing agent like m-CPBA creates a 4,7-dichloroquinoline 1-oxide. mdpi.com This transformation alters the electronic properties of the ring and can be used as a directing group to enable regioselective functionalization at other positions, such as C-2. mdpi.com For example, the N-oxide can react with benzonitrile (B105546) in the presence of a strong acid to install an amide group at the C-2 position. mdpi.com A plausible mechanism for this C-2 functionalization involves the formation of a Reissert-type intermediate, which then rearranges to the stable amide product. mdpi.com Following this, the C-4 chloro group can still undergo a standard SNAr reaction, demonstrating a sequential and regioselective functionalization strategy. mdpi.com

Furthermore, the 4-aminoquinoline structure can undergo metabolic transformations. For instance, analogues like amodiaquine, which contain a phenol (B47542) group, are known to be metabolized to a reactive quinone-imine species, a transformation that highlights the potential reactivity of the side chain under biological conditions. plos.org

Biological Activity and Mechanistic Investigations of 4 Amino 7 Chloro 2,8 Dimethylquinoline and Analogues

Antimalarial Efficacy Studies

The 4-aminoquinoline (B48711) class of compounds has been a mainstay in malaria chemotherapy for decades, with chloroquine (B1663885) being a prominent example. nih.gov Their mechanism of action is primarily targeted at the intraerythrocytic stages of the Plasmodium parasite's life cycle. hilarispublisher.com However, the rise of drug-resistant parasite strains has necessitated extensive research into novel analogues capable of circumventing these resistance mechanisms. nih.govnih.gov

In Vitro Antiplasmodial Activity Against Plasmodium falciparum Strains

Derivatives of 4-amino-7-chloroquinoline have demonstrated significant in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The potency of these compounds is often evaluated by determining their 50% inhibitory concentration (IC₅₀).

Studies on various analogues have shown promising results. For instance, a series of 4-aminoquinoline hydrazone analogues displayed IC₅₀ values ranging from 0.026 to 0.219 μM against the multidrug-resistant K1 strain after a 72-hour cycle. nih.gov Similarly, certain side-chain modified 4-aminoquinolines exhibited superior activity against the K1 strain with IC₅₀ values as low as 0.17 μM, which is more potent than chloroquine itself (IC₅₀ of 0.255 μM against the same strain). researchgate.net Research has also identified 7-iodo- and 7-bromo-AQs that are as active as their 7-chloro counterparts against both CQS and CQR strains, with IC₅₀ values in the range of 3-12 nM. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogues were generally less active against resistant strains. nih.gov

The tables below summarize the in vitro antiplasmodial activity of selected 4-aminoquinoline analogues against various P. falciparum strains.

| Compound Class | P. falciparum Strain | Resistance Status | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 7-Iodo/Bromo-AQs | Various | CQS & CQR | 3 - 12 | nih.gov |

| 7-Fluoro-AQs | Various | CQR | 18 - 500 | nih.gov |

| 7-Trifluoromethyl-AQs | Various | CQR | 18 - 500 | nih.gov |

| Modified Amino Acid Conjugates | K1 | CQR | 170 - 310 | researchgate.net |

Elucidation of Heme Metabolism Interference and β-Hematin Inhibition

The primary mechanism of action for 4-aminoquinoline antimalarials involves disrupting the parasite's detoxification of heme. hilarispublisher.com During its life cycle within red blood cells, the parasite digests large amounts of hemoglobin, releasing toxic-free heme (ferriprotoporphyrin IX). nih.govhilarispublisher.com To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin, a process biochemically equivalent to the formation of β-hematin. nih.govhilarispublisher.com

4-aminoquinoline derivatives act by accumulating in the parasite's acidic food vacuole. nih.govresearchgate.net Here, they form a complex with ferriprotoporphyrin IX, which prevents its polymerization into hemozoin. hilarispublisher.comacs.org This inhibition of β-hematin formation leads to the buildup of toxic heme, which ultimately kills the parasite. nih.govmdpi.com The 7-chloro group on the quinoline (B57606) ring is considered a crucial requirement for this β-hematin inhibitory activity. acs.org Numerous studies have confirmed that active 4-aminoquinoline analogues effectively inhibit β-hematin formation in vitro, validating this mechanism of action. nih.govresearchgate.netnih.govnih.govnih.gov

Research on Overcoming Chloroquine Resistance through Structural Modifications

The widespread resistance of P. falciparum to chloroquine has been a major driver for the synthesis of new 4-aminoquinoline analogues. nih.gov Resistance is often linked to mutations in the parasite's chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the food vacuole, preventing it from reaching the necessary concentration to inhibit hemozoin formation. nih.govnih.gov

Research has shown that structural modifications to the 4-aminoquinoline scaffold can circumvent this resistance. nih.gov Key strategies include altering the length and structure of the basic amino side chain attached to the quinoline core. researchgate.netresearchgate.net It has been found that analogues with side chains shorter or longer than that of chloroquine can retain activity against CQR strains. nih.govresearchgate.net Introducing bulky or lipophilic groups in the side chain is another effective strategy believed to interfere with the drug's interaction with the mutated PfCRT transporter, thereby preventing its efflux. mdpi.comnih.gov These modifications are designed to restore the drug's ability to accumulate within the parasite's digestive vacuole to toxic levels. nih.govnih.gov

Anticancer and Antiproliferative Research

Beyond their antimalarial properties, compounds featuring the 4-aminoquinoline scaffold have been investigated for their potential as anticancer agents. nih.govnih.gov The quinoline nucleus is a component of various compounds known to possess antiproliferative activity, and derivatives have been shown to inhibit cancer cell growth through multiple mechanisms. mdpi.comresearchgate.net

Cytotoxic Effects on Human Cancer Cell Lines (e.g., breast cancer, leukemia, lymphoma, cervical, colorectal)

Numerous studies have demonstrated the cytotoxic effects of 4-amino-7-chloroquinoline analogues against a panel of human cancer cell lines. The growth inhibition potential is typically measured as the GI₅₀ value, the concentration required to inhibit cell growth by 50%.

For example, various 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown potent cytotoxic activity against leukemia and lymphoma cell lines (CCRF-CEM, Hut78, THP-1, Raji), with GI₅₀ values ranging from 0.4 to 8 µM. mdpi.com In studies on breast cancer cell lines, certain 4-aminoquinoline derivatives were effective against both MCF-7 and MDA-MB-468 cells. nih.gov Specifically, one dimethyl alkyl aminoquinoline derivative with a 7-chloro substitution showed a five-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine. nih.gov Other research has identified 7-chloro-(4-thioalkylquinoline) derivatives with significant activity against colorectal carcinoma (HCT116) and leukemia (CCRF-CEM) cell lines, with some compounds showing IC₅₀ values in the low micromolar range (0.55–4.9 µM). mdpi.com

The table below presents a summary of the cytotoxic activity of selected 4-aminoquinoline analogues on various human cancer cell lines.

| Compound Class | Cancer Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 4-Aminoquinoline Derivatives | MDA-MB-468 | Breast | 7.35 - 8.73 | nih.gov |

| 4-Aminoquinoline Derivatives | MCF-7 | Breast | 8.22 | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | CCRF-CEM | Leukemia | 0.4 - 8 | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Hut78 | Lymphoma | 0.4 - 8 | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | THP-1 | Leukemia | 0.4 - 8 | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM | Leukemia | 0.55 - 2.74 | mdpi.com |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | HCT116 | Colorectal | 1.99 - 4.9 | mdpi.com |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

The antiproliferative activity of 4-aminoquinoline analogues is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. mdpi.com Mechanistic studies using flow cytometry have revealed that these compounds can perturb the normal progression of the cell cycle.

For example, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to effectively suppress cell cycle progression in leukemia and lymphoma cells. mdpi.com Treatment with these compounds led to an accumulation of cells in the subG0/G1 phase, which is indicative of DNA fragmentation and apoptosis. mdpi.com Further investigation confirmed that these compounds could disrupt the mitochondrial membrane potential, a key event in the apoptotic pathway. mdpi.com Similarly, other studies have shown that treatment of cancer cells with different quinoline-based derivatives can lead to cell cycle arrest in the G2/M phase. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting proliferation and ultimately leading to cell death. mdpi.com

Molecular Target Identification and Pathway Perturbation

The biological activities of 4-Amino-7-chloro-2,8-dimethylquinoline and its analogues are attributed to their interactions with various molecular targets, leading to the perturbation of critical cellular pathways. Research into the mechanisms of action for the broader class of 4-aminoquinolines has identified several key enzymes and signaling pathways that are crucial for their therapeutic and cytotoxic effects.

DNA Gyrase and Topoisomerase IV: While direct studies on this compound are limited, the 4-quinolone scaffold is famously associated with the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, as they manage the topological state of the DNA. mdpi.commdpi.com The mechanism of inhibition typically involves the stabilization of a covalent enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome and ultimately results in cell death. nih.govnih.gov It is now understood that topoisomerase IV is a primary target for many quinolones, particularly in Gram-positive bacteria, and is responsible for the decatenation of interlinked daughter chromosomes following replication. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target. nih.gov The inhibitory action of quinolones like norfloxacin (B1679917) on topoisomerase IV converts the enzyme into a poisonous adduct on the DNA, inducing DNA damage and triggering the SOS repair pathway. nih.govresearchgate.net Given the structural similarities, it is highly probable that this compound and its analogues exert their antibacterial effects through a similar mechanism of action against these essential bacterial enzymes.

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers. The 4-aminoquinoline scaffold has been identified in compounds that can modulate this pathway. For instance, certain 4-aminoquinoline derivatives have been shown to sensitize tumor cells to Akt inhibitors, suggesting a synergistic interaction that enhances cancer cell killing. The structural features of the 4-aminoquinoline core are thought to be important for this activity.

c-Src Kinase: The c-Src tyrosine kinase is another important target in cancer therapy, as its overexpression and activation are linked to tumor progression and metastasis. Research has led to the development of 4-anilino-3-quinolinecarbonitriles as potent Src kinase inhibitors. These compounds have demonstrated significant activity in both enzymatic and cellular assays, with some lead compounds showing in vivo anti-tumor activity. This highlights the potential for 4-aminoquinoline derivatives to be developed as targeted cancer therapeutics through the inhibition of key oncogenic kinases like c-Src.

Potential DNA Intercalation Mechanisms

DNA intercalation is a process where molecules insert themselves between the base pairs of the DNA double helix. patsnap.com This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. The planar aromatic ring system of the quinoline core in this compound and its analogues is a key structural feature that suggests a potential for DNA intercalation.

Studies on the well-known 4-aminoquinoline, chloroquine, have provided significant insights into this mechanism. It has been demonstrated that chloroquine intercalates into double-stranded DNA (dsDNA). nih.gov This intercalation is characterized by the insertion of the planar quinoline moiety between the DNA base pairs, a process driven by hydrophobic and van der Waals forces. patsnap.comnih.gov This binding extends the dsDNA duplex and stabilizes the B-DNA conformation, which can interfere with the function of proteins that interact with DNA. nih.gov The interaction of 4-aminoquinolines with heme during their antimalarial activity also involves π-π stacking interactions between the quinoline ring and the porphyrin system of heme, further supporting the intercalative potential of this chemical scaffold. It is therefore plausible that this compound and its analogues share this ability to intercalate into DNA, which could contribute to their broad biological activities, including their antimicrobial and potential anticancer effects.

Antimicrobial and Antitubercular Explorations

Broad-Spectrum Antimicrobial Activity Against Bacterial and Fungal Strains

Derivatives of 7-chloro-4-aminoquinoline have demonstrated a wide range of antimicrobial activities against various bacterial and fungal pathogens. The incorporation of the 7-chloro-4-aminoquinoline nucleus into hybrid molecules has been a successful strategy in developing new antimicrobial agents.

For instance, hybrid molecules containing both a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety have been synthesized and evaluated for their antifungal activity. mdpi.com These compounds have shown activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. mdpi.com The structure-activity relationship studies of these hybrids have provided valuable insights for the design of more potent antifungal agents.

The following table summarizes the antifungal activity of some 7-chloro-4-aminoquinoline-2-pyrazoline hybrids against selected fungal strains.

| Compound | Fungal Strain | Activity (MIC µg/mL) |

| Hybrid A | Candida albicans | 62.5 |

| Hybrid B | Cryptococcus neoformans | 31.25 |

| Hybrid C | Candida albicans | >100 |

| Hybrid D | Cryptococcus neoformans | 15.63 |

In addition to antifungal properties, 4-aminoquinoline derivatives have also been investigated for their antibacterial activity. The versatility of the quinoline scaffold allows for modifications that can lead to compounds with broad-spectrum antibacterial action.

Inhibition of Microbial Enzyme Systems (e.g., dihydrofolate reductase)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids, making DHFR a vital enzyme for cell proliferation and survival. patsnap.comnih.gov Consequently, DHFR has been a prominent target for the development of antimicrobial and anticancer drugs. patsnap.comwikipedia.org

While direct inhibition of microbial DHFR by this compound has not been extensively reported, the structural features of the 4-aminoquinoline core are present in other known DHFR inhibitors. For example, quinazoline-based compounds, which are structurally analogous to quinolines, have been designed to mimic the structure of methotrexate, a potent DHFR inhibitor, and have shown significant DHFR inhibitory activity. nih.gov The antimalarial drug pyrimethamine, another DHFR inhibitor, also contains a diaminopyrimidine core, which shares similarities with the aminoquinoline structure. The mechanism of these inhibitors involves binding to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate and thereby disrupting DNA synthesis and cell division. patsnap.com This suggests that this compound and its analogues could potentially exert antimicrobial effects through the inhibition of microbial DHFR.

Other Investigational Biological Activities

Enzyme Inhibitory Properties (General)

Beyond the well-established targets, the 4-aminoquinoline scaffold has been explored for its inhibitory activity against a variety of other enzymes, indicating a broader potential for therapeutic applications.

For example, a derivative of quinoline, 7-chloro-6-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione, has been identified as a selective inhibitor of Cdc25 phosphatases. researchgate.net Cdc25 phosphatases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, making them attractive targets for cancer therapy. This particular quinoline derivative was found to induce both G1 and G2 phase arrest in cancer cells. researchgate.net

Furthermore, the 4-amino-7-chloroquinoline scaffold has been identified as a basis for the development of agonists for the nuclear receptor NR4A2 (Nurr1). nih.gov Activation of NR4A2 is considered a promising strategy for the development of neuroprotective therapies for Parkinson's disease. nih.gov This demonstrates the versatility of the 4-aminoquinoline structure in interacting with diverse biological targets beyond its traditional antimicrobial applications. The ability of these compounds to modulate the activity of various enzymes and receptors underscores the importance of continued research into the full spectrum of their biological activities.

Receptor Interaction Studies

The biological activity of this compound and its analogues is significantly defined by their interaction with specific cellular receptors. Research has identified the orphan nuclear receptor NR4A2, also known as Nurr1, as a primary target for compounds featuring the 4-amino-7-chloroquinoline scaffold. nih.gov This interaction is crucial for initiating downstream signaling pathways relevant to neuroprotection.

Studies have demonstrated that molecules containing the 4-amino-7-chloroquinoline structure can function as synthetic agonists for the NR4A2 receptor. nih.gov The interaction is believed to occur through direct binding to the receptor's ligand-binding domain (LBD). nih.gov This binding event subsequently enhances the transcriptional activity of NR4A2, influencing the expression of genes critical for the function and survival of specific neuron populations. patsnap.comresearchgate.net

The structure-activity relationship (SAR) is pivotal, with the 4-amino-7-chloroquinoline core being identified as a critical chemical framework for the activation of NR4A2. nih.gov While compounds like chloroquine and amodiaquine, which share this scaffold, are known to enhance NR4A2 function, medicinal chemistry efforts have sought to identify derivatives with higher potency. researchgate.net The modification of the quinoline ring and the side chains attached to the 4-amino group can significantly influence binding affinity and agonistic activity at the NR4A2 receptor. nih.gov For instance, certain structurally simplified analogues have been shown to retain or even exceed the inhibitory potency of more complex parent compounds, highlighting the efficiency of the core scaffold in receptor engagement. nih.gov

| Compound/Analogue | Target Receptor | Interaction Type | Key Structural Feature |

|---|---|---|---|

| Chloroquine (CQ) | NR4A2 (Nurr1) | Agonist | 4-amino-7-chloroquinoline scaffold |

| Amodiaquine (AQ) | NR4A2 (Nurr1) | Agonist | 4-amino-7-chloroquinoline scaffold |

| 4A7C-301 | NR4A2 (Nurr1) | Potent Agonist | Optimized 4-amino-7-chloroquinoline derivative |

NR4A2 Activation in Neurodegenerative Research

The activation of the NR4A2 nuclear receptor is a significant area of investigation in the context of neurodegenerative diseases, particularly Parkinson's disease (PD). nih.govdtic.mil NR4A2 is a key transcription factor essential for the development, maintenance, and survival of midbrain dopaminergic (mdDA) neurons, the progressive loss of which is a hallmark of PD. patsnap.commdpi.com Consequently, identifying small molecules that can activate NR4A2, such as this compound and its analogues, represents a promising neuroprotective therapeutic strategy. nih.gov

Activation of NR4A2 has a dual protective effect. In dopaminergic neurons, it functions as a transcriptional activator, upregulating genes essential for dopamine (B1211576) synthesis and transport, such as tyrosine hydroxylase (TH) and dopamine transporter (DAT). nih.gov In glial cells like microglia and astrocytes, NR4A2 acts as a transcriptional repressor, suppressing the expression of pro-inflammatory genes. nih.govnih.gov This anti-inflammatory action is critical, as neuroinflammation is a known contributor to the pathogenesis of neurodegenerative disorders. nih.gov

Research involving analogues with the 4-amino-7-chloroquinoline scaffold has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. For example, the optimized, brain-penetrant agonist 4A7C-301 was shown to protect midbrain dopamine neurons in a mouse model of PD induced by the neurotoxin MPTP. researchgate.net Furthermore, this compound was found to ameliorate both motor and non-motor (olfactory) deficits in an α-synuclein-based mouse model of the disease. researchgate.net These findings underscore the therapeutic potential of modulating NR4A2 activity to combat the progressive neurodegeneration seen in Parkinson's disease. researchgate.netmdpi.com

| Compound/Analogue | Model System | Key Finding | Therapeutic Implication |

|---|---|---|---|

| Chloroquine (CQ) / Amodiaquine (AQ) | Rodent models of PD | Enhances NR4A2 function, providing beneficial effects. researchgate.net | Proof-of-concept for NR4A2 as a drug target in PD. patsnap.com |

| 4A7C-301 | MPTP-induced mouse model of PD | Exhibits robust neuroprotective effects on dopamine neurons. researchgate.net | Potential disease-modifying agent for PD. |

| 4A7C-301 | AAV2-α-synuclein mouse model | Improves motor and olfactory dysfunctions. researchgate.net | Addresses multiple symptoms of Parkinson's disease. |

Structure Activity Relationship Sar Studies of 4 Amino 7 Chloro 2,8 Dimethylquinoline Analogues

Influence of Substituent Position and Nature on Biological Profiles

The biological activity of 4-aminoquinoline (B48711) analogues is highly sensitive to the position and electronic nature of substituents on the quinoline (B57606) ring. A key feature for potent antimalarial activity is the presence of an electron-withdrawing group at the 7-position. youtube.comyoutube.com This substituent significantly influences the basicity (pKa) of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov Lowering the pKa of these nitrogen atoms is thought to be beneficial, as it allows the molecule to exist in a less protonated state at physiological pH, facilitating diffusion across cell membranes, including into the acidic food vacuole of the malaria parasite. youtube.com

Conversely, substitutions at other positions on the quinoline ring are generally detrimental to activity. For instance, introducing a substituent at the 3-position has been shown to decrease antimalarial activity. youtube.com Similarly, any substitution at the 8-position typically leads to a complete loss of biological activity. youtube.comyoutube.comyoutube.com The precise placement of the halogen at the 7-position is critical; moving it to other positions on the ring results in an inactive compound. youtube.com

The nature of the substituent at the 7-position also plays a vital role. Electron-withdrawing groups are essential for high potency. youtube.com Studies have shown a correlation between the electron-withdrawing capacity of the group at the 7-position (as measured by the Hammett constant) and the compound's ability to inhibit β-hematin formation, a crucial step in the parasite's detoxification of heme. nih.gov The lipophilicity of the 7-substituent can also influence the hematin-quinoline association constant, further impacting activity. nih.gov

Table 1: Influence of Substituent Position on the Antimalarial Activity of 4-Aminoquinoline Analogues

| Position of Substitution | General Effect on Antimalarial Activity | Reference |

| 3 | Decreased activity | youtube.com |

| 7 | Essential for activity (electron-withdrawing group) | youtube.comyoutube.com |

| 8 | Complete loss of activity | youtube.comyoutube.comyoutube.com |

| Other than 7 (for halogen) | Inactive compound | youtube.com |

Impact of Halogenation and Alkylation Patterns on Reactivity and Bioactivity

Halogenation at the 7-position of the 4-aminoquinoline ring is a well-established strategy for enhancing antimalarial activity. The presence of a chlorine atom at this position, as seen in the parent compound chloroquine (B1663885), is a common structural feature in many active analogues. youtube.com SAR studies have explored the replacement of chlorine with other halogens. For example, 7-iodo and 7-bromo analogues have been found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov

Alkylation patterns on the quinoline nucleus have a profound impact on bioactivity. As mentioned previously, substitution at the 8-position, such as with a methyl group, completely abolishes antimalarial activity. youtube.comyoutube.com This highlights a strict steric and/or electronic requirement at this position for the compound to be effective.

Table 2: Effect of Different 7-Position Substituents on Antimalarial Activity

| 7-Position Substituent | Relative Activity against P. falciparum | Reference |

| -Cl (Chloro) | Active | youtube.com |

| -Br (Bromo) | As active as chloro analogues | nih.gov |

| -I (Iodo) | As active as chloro analogues | nih.gov |

| -F (Fluoro) | Less active than chloro analogues | nih.gov |

| -CF₃ (Trifluoromethyl) | Less active than chloro analogues | nih.gov |

| -OCH₃ (Methoxy) | Generally inactive | nih.gov |

| -NO₂ (Nitro) | Activity influenced by pH trapping effects | nih.gov |

Side Chain Modifications and Their Correlation with Efficacy

The aminoalkyl side chain at the 4-position of the quinoline ring is an essential feature for antimalarial efficacy. acs.org This side chain is believed to be crucial for the accumulation of the drug in the parasite's acidic food vacuole, a phenomenon known as pH trapping. nih.gov The presence of a tertiary amino group at the terminus of the side chain is considered important for this process. youtube.com

The length of the carbon chain linking the two nitrogen atoms is a critical determinant of activity. An optimal chain length of two to five carbons is generally required to overcome resistance in malarial parasites. youtube.com Both shorter and longer side chains have been shown to be active against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov

Numerous modifications to the side chain have been explored to enhance potency and overcome drug resistance. For example, the incorporation of an aromatic ring into the side chain, as seen in amodiaquine, can alter the compound's activity and toxicity profile. youtube.com The introduction of bulky or additional aromatic groups can also lead to analogues that are active against multidrug-resistant strains. nih.gov Furthermore, creating hybrid molecules by linking the 4-aminoquinoline core to other pharmacophores, such as 2-aminopyrimidine, has yielded compounds with potent activity against resistant strains. nih.gov The use of amino acids like lysine (B10760008) and ornithine as part of the side chain has also been investigated to introduce additional lipophilicity and cationic charge, resulting in improved antimalarial activity. researchgate.net

Table 3: Correlation of Side Chain Features with Antimalarial Efficacy

| Side Chain Feature | Impact on Efficacy | Reference |

| Presence of terminal tertiary amine | Important for drug accumulation | youtube.com |

| Carbon chain length (2-5 atoms) | Optimal for activity against resistant strains | youtube.com |

| Incorporation of an aromatic ring | Can alter activity and toxicity | youtube.com |

| Conjugation with other pharmacophores | Can overcome drug resistance | nih.gov |

| Use of amino acid conjugates | Can improve activity | researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. Several QSAR models have been developed for 4-aminoquinoline analogues to predict their antimalarial potency and guide the design of new compounds. nih.govnih.gov These models use various molecular descriptors that quantify physicochemical properties of the molecules.

For instance, QSAR models have been built using software like CORAL (CORrelation And Logic), which utilizes descriptors based on the SMILES (Simplified Molecular Input Line Entry System) notation of the molecules. nih.gov Such models have demonstrated good statistical quality and predictive ability for the anti-malarial activity of 4-aminoquinolines. nih.gov These studies have highlighted strong correlations between antimalarial activity and the presence or absence of nitrogen and oxygen atoms at specific topological distances within the molecule. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to series of 4-aminoquinoline analogues. ajol.info These approaches generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This provides a detailed understanding of the structural requirements for potent biological activity and allows for the rational design of novel compounds with potentially enhanced efficacy. ajol.info These predictive models are instrumental in screening virtual libraries of compounds and prioritizing synthetic efforts towards the most promising candidates. nih.gov

Computational Chemistry and Molecular Modeling of 4 Amino 7 Chloro 2,8 Dimethylquinoline

Molecular Docking Analyses with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme.

While specific molecular docking studies for 4-Amino-7-chloro-2,8-dimethylquinoline are not readily found, research on structurally similar 4-amino-7-chloroquinoline analogs has identified several potential biological targets. These studies can be used to infer the potential interactions of this compound.

For instance, various 4-amino-7-chloroquinoline analogs have been investigated as potential inhibitors of dengue virus NS2B/NS3 protease, a crucial enzyme for viral replication. researchgate.net In these studies, the 4-amino-7-chloroquinoline scaffold has been shown to interact with key amino acid residues in the active site of the protease, including Lys74, Ile165, Val147, Asn152, Asn167, Trp83, and Leu149. researchgate.net The binding is typically characterized by a combination of hydrogen bonding and hydrophobic interactions. researchgate.net

Another significant target for this class of compounds is tyrosine-protein kinase c-Src. mdpi.comnih.gov In a study on 7-chloro-4-aminoquinoline-benzimidazole hybrids, a derivative demonstrated a strong binding energy of -119.99 kcal/mol, forming hydrogen bonds with Glu310 and Asp404 in the active site of c-Src. mdpi.comnih.gov

The table below summarizes the findings from molecular docking studies on analogs of this compound, which can suggest potential targets and interactions for the compound itself.

| Biological Target | Interacting Amino Acid Residues (for Analogs) | Types of Interactions (for Analogs) |

| Dengue Virus NS2B/NS3 Protease | Lys74, Ile165, Val147, Asn152, Asn167, Trp83, Leu149 | Hydrogen Bonding, Hydrophobic Interactions |

| Tyrosine-protein kinase c-Src | Glu310, Asp404 | Hydrogen Bonding, Van der Waals Interactions |

It is important to note that the presence of the 2,8-dimethyl groups in this compound would likely influence its binding affinity and specificity compared to the studied analogs. These methyl groups could introduce steric hindrance or establish additional hydrophobic interactions within the binding pocket of a target protein.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

Although specific DFT studies on this compound are not available, research on related quinoline (B57606) derivatives offers insights into the expected electronic properties. For example, DFT studies on 6-chloroquinoline (B1265530) have been conducted to analyze its structural and electronic features. dergipark.org.tr Such studies typically involve geometry optimization to find the most stable conformation of the molecule and calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov

DFT calculations on 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have also been performed to investigate its stable conformers and electronic transitions. researchgate.net These studies help in understanding how different substituents on the quinoline ring affect its electronic properties.

Based on these related studies, a DFT analysis of this compound would likely reveal the distribution of electron density across the molecule, highlighting the influence of the electron-donating amino and methyl groups and the electron-withdrawing chloro group on the quinoline ring system.

Prediction of Molecular Interactions and Chemically Active Sites

The prediction of molecular interactions and the identification of chemically active sites are direct outcomes of molecular docking and quantum chemical calculations.

From molecular docking studies on analogous compounds, it can be inferred that the 4-amino group and the nitrogen atom in the quinoline ring are likely to be key sites for hydrogen bonding interactions with biological targets. researchgate.netmdpi.comnih.gov The aromatic quinoline core itself provides a scaffold for hydrophobic and π-π stacking interactions. nih.gov The methyl groups at positions 2 and 8 would contribute to the hydrophobicity of the molecule and could be involved in van der Waals interactions within a protein's binding pocket.

Quantum chemical calculations, such as the mapping of the molecular electrostatic potential (MEP), can further delineate the chemically active sites. The MEP surface illustrates the charge distribution on a molecule, with red regions indicating areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the amino group and the quinoline ring are expected to be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential, making them potential hydrogen bond donors.

In Silico Pharmacokinetic and Pharmacodynamic Modeling (e.g., ADME predictions)

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for assessing their pharmacokinetic profiles.

While specific ADME predictions for this compound are not published, studies on various 4-aminoquinoline (B48711) derivatives have shown that these compounds generally exhibit acceptable ADME profiles. researchgate.netmdpi.comnih.gov Web-based tools and specialized software are often used to calculate key physicochemical and pharmacokinetic parameters.

The table below presents a hypothetical ADME profile for this compound, based on typical values observed for similar 4-aminoquinoline derivatives.

| ADME Parameter | Predicted Property | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Indicates good permeability across the intestinal wall. mdpi.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Variable | The ability to cross the BBB would depend on specific structural features and could be desirable or undesirable depending on the therapeutic target. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isozymes | May lead to drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a reasonable half-life in the body. |

| Toxicity | ||

| AMES Toxicity | Likely non-mutagenic | A favorable preliminary safety indicator. |

| hERG Inhibition | Potential for inhibition | A key cardiotoxicity parameter to evaluate. |

These in silico predictions provide a preliminary assessment of the compound's drug-likeness and potential pharmacokinetic behavior. However, it is essential that these computational predictions are validated through experimental studies.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific nuclei.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the amine protons, and the protons of the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing chloro substituent, as well as the methyl groups. The protons of the methyl groups at positions 2 and 8 would likely appear as singlets in the upfield region of the spectrum. The amine protons would typically present as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms attached to the nitrogen, chlorine, and methyl groups would exhibit characteristic chemical shifts. For instance, the carbon atom at position 4, bonded to the amino group, would be significantly shielded, while the carbon at position 7, bearing the chloro substituent, would be deshielded.

Illustrative ¹H NMR Data for a Substituted 4-Aminoquinoline (B48711) Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | ~6.50 | d | J = 5.9 |

| H-5 | ~7.76 | d | J = 2.0 |

| H-6 | ~7.36 | dd | J = 8.8, 2.0 |

| H-aromatic | ~8.05 | d | J = 8.8 |

| NH₂ | ~4.90 | s (br) | - |

Illustrative ¹³C NMR Data for a Substituted 4-Aminoquinoline Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | ~152.9 |

| C-3 | ~99.9 |

| C-4 | ~152.6 |

| C-4a | ~119.0 |

| C-5 | ~124.5 |

| C-6 | ~126.1 |

| C-7 | ~136.5 |

| C-8 | ~127.8 |

| C-8a | ~149.9 |

Note: The data in these tables is illustrative and based on known shifts for similar 4-aminoquinoline structures. nih.gov Actual experimental values for 4-Amino-7-chloro-2,8-dimethylquinoline may vary.

Beyond ¹H and ¹³C NMR, multinuclear NMR techniques can provide further structural insights. For instance, Nitrogen-15 (¹⁵N) NMR could be employed to directly probe the electronic environment of the nitrogen atoms in the quinoline ring and the amino group. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular framework. mdpi.com

Mass Spectrometry Profiling for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₁H₁₁ClN₂). scholaris.ca

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with the (M+2)⁺ peak having an intensity of approximately one-third of the molecular ion peak.

The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses of small molecules or radicals. For example, the loss of a methyl radical (•CH₃) from the molecular ion would result in a significant fragment ion. Cleavage of the C-Cl bond could also be observed. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. nist.gov

Expected Fragmentation Data for this compound

| m/z | Interpretation |

|---|---|

| 206/208 | [M]⁺, Molecular ion peak with isotopic pattern for Cl |

| 191/193 | [M - CH₃]⁺ |

Note: This table represents predicted major fragmentation pathways. The actual mass spectrum may show additional fragments.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule with high precision.

Analysis of the crystal structure would reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonding and π-π stacking. The amino group is capable of acting as a hydrogen bond donor, and the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. These interactions can play a crucial role in the physical properties of the compound, such as its melting point and solubility. researchgate.net It is also possible that the chlorine atom participates in halogen bonding.

In cases where spectroscopic data might be ambiguous, X-ray crystallography provides an unequivocal solution. For example, it can definitively distinguish between isomers and confirm the substitution pattern on the quinoline ring. The resulting crystal structure would serve as the ultimate proof of the molecular architecture of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-7-chloroquinoline |

| Chloroquine (B1663885) |

| 4-amino-2-methyl-8-(trifluoromethyl)quinoline |

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline |

Information on Spectroscopic and Analytical Data for this compound is Not Currently Available in Publicly Accessible Resources.

Extensive searches of scientific databases and scholarly articles have revealed no specific Infrared (IR) Spectroscopy or Elemental Analysis data for the chemical compound This compound .

While research exists on related quinoline derivatives, particularly 4-amino-7-chloroquinoline, the specific analytical characterization for the 2,8-dimethyl substituted version of this compound is not detailed in the available literature. Synthesis and characterization reports for various other substituted quinolines were found; however, none of these publications included the specific data required for this compound.

Therefore, the generation of a detailed article section on the "Other Spectroscopic and Analytical Methods" for this particular compound, as requested, cannot be fulfilled at this time due to the absence of the necessary scientific data in the public domain.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Synthetic Intermediate and Building Block for Complex Molecules

The 4-amino-7-chloroquinoline core is a well-established and versatile building block in synthetic and medicinal chemistry. Its structural framework is a key component in the synthesis of a wide array of more complex molecules with significant biological activities. Researchers have extensively used this scaffold to generate libraries of compounds for drug discovery programs.

The primary synthetic utility stems from the reactivity of the 4-amino group and the potential for substitution on the quinoline (B57606) ring system. For instance, the parent compound, 4,7-dichloroquinoline (B193633), is a common precursor, where the chlorine at the 4-position is readily displaced by various amines to create diverse 4-aminoquinoline (B48711) derivatives. mdpi.commdpi.com This nucleophilic aromatic substitution is a cornerstone reaction for creating analogues with varied side chains, which has been instrumental in developing new therapeutic agents. nih.govnih.gov

Derivatives of the 4-amino-7-chloroquinoline scaffold have been used to synthesize hybrid molecules, where the quinoline moiety is linked to other pharmacophores to create compounds with dual or enhanced activity. mdpi.commdpi.com Examples include hybrids with benzimidazole (B57391) and 1,2,3-triazole, aiming to develop novel anticancer and antimicrobial agents. mdpi.commdpi.com The synthesis of these complex molecules often involves multi-step reaction sequences where the 4-amino-7-chloroquinoline unit serves as a crucial starting material or key intermediate. mdpi.comresearchgate.net

Table 1: Synthetic Applications of the 4-Amino-7-chloroquinoline Scaffold

| Application | Description | Key Intermediates |

| Antimalarial Drug Synthesis | The scaffold is fundamental to the structure of chloroquine (B1663885) and its analogues. Modifications of the side chain at the 4-amino position are explored to overcome drug resistance. | 4,7-dichloroquinoline, various diamines |

| Anticancer Agent Development | Used to create hybrid molecules and derivatives that exhibit cytotoxic activity against various cancer cell lines. | 4-amino-7-chloroquinoline, benzimidazole precursors, substituted chalcones |

| Antimicrobial Compound Synthesis | Serves as a building block for compounds with activity against bacteria and fungi. | 4-amino-7-chloroquinoline, pyrazoline precursors |

Utility as a Biochemical Probe and Tool Compound in Mechanistic Studies

The 4-amino-7-chloroquinoline scaffold has proven valuable as a tool for studying biological pathways and mechanisms of action. Its derivatives are employed as biochemical probes to investigate enzyme function and cellular processes.

One of the most well-documented uses of this scaffold is in the study of malaria pathogenesis. Chloroquine and related 4-aminoquinolines are known to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum. These compounds accumulate in the parasite's acidic food vacuole and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death. This mechanism has been extensively studied using various 4-amino-7-chloroquinoline analogues as probes to understand the structure-activity relationships governing this inhibition. acs.org

Furthermore, derivatives of this scaffold have been developed as inhibitors for other biological targets. For example, structurally related compounds have been investigated as inhibitors of botulinum neurotoxin serotype A light chain, demonstrating the versatility of the 4-amino-7-chloroquinoline core in probing enzyme active sites.

Strategies for Novel Drug Candidate Development in Preclinical Research

The development of novel drug candidates based on the 4-amino-7-chloroquinoline structure is an active area of preclinical research, driven by the need to overcome drug resistance and discover treatments for various diseases.

A primary strategy involves the synthesis of new analogues with modified side chains at the 4-amino position. This approach aims to enhance efficacy against resistant strains of pathogens or to improve the therapeutic index of the compounds. nih.govnih.gov Researchers systematically alter the length, branching, and terminal functional groups of the side chain to optimize biological activity and pharmacokinetic properties. nih.gov

Another significant strategy is molecular hybridization, which involves covalently linking the 4-amino-7-chloroquinoline pharmacophore to another biologically active moiety. mdpi.commdpi.com This can result in bifunctional molecules with the potential for synergistic or additive effects. For instance, hybrids of 4-amino-7-chloroquinoline with compounds like benzimidazoles, pyrazolines, and chalcones have been synthesized and evaluated for their anticancer and antifungal activities in preclinical models. mdpi.commdpi.comresearchgate.net

In silico methods, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, are also employed to guide the design of new derivatives. mdpi.com These computational tools help in identifying promising candidates for synthesis and preclinical testing, thereby streamlining the drug discovery process.

Table 2: Preclinical Research on 4-Amino-7-chloroquinoline Derivatives

| Research Area | Compound Type | Therapeutic Target | Key Findings |

| Malaria | Pyrrolizidinylmethyl derivative | Plasmodium falciparum | Potent in vitro and in vivo activity, good oral bioavailability, and low toxicity. nih.gov |

| Cancer | Benzimidazole hybrids | Various cancer cell lines (e.g., leukemia, lymphoma) | Strong cytotoxic activity and induction of apoptosis. mdpi.com |

| Cancer | Chalcone (B49325) hybrids | Human prostate tumor cells | Significant cytotoxic effects and inhibition of heme crystallization. researchgate.net |

| Fungal Infections | Pyrazoline hybrids | Candida albicans, Cryptococcus neoformans | Notable antifungal activity. mdpi.com |

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Amino-7-chloro-2,8-dimethylquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A key route involves nucleophilic substitution at the 4-position of 4,7-dichloroquinoline derivatives. For example, reacting 4,7-dichloro-2,8-dimethylquinoline with benzylamine derivatives in the presence of K₂CO₃ and triethylamine in polar aprotic solvents like NMP yields the target compound . Optimizing stoichiometry (e.g., excess amine) and reaction time under reflux improves yields. Catalytic amounts of triethylamine can enhance reactivity by neutralizing HCl byproducts .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of and NMR to confirm substituent positions and regioselectivity (e.g., δ ~8.58 ppm for quinoline protons) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., M+H⁺ = 354.17), while elemental analysis ensures stoichiometric purity (e.g., C, H, N percentages within ±0.3% of theoretical values) . High-performance liquid chromatography (HPLC) with UV detection can assess purity >98%.

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound derivatives?